Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate
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Overview
Description
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a dimethylphenoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-bromo-4-fluorobenzoate followed by the introduction of the 4-fluoro-2,6-dimethylphenoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ester group, contribute to its reactivity and ability to form various chemical bonds. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate can be compared with similar compounds such as:
Methyl 3-Bromo-4-fluorobenzoate: Lacks the dimethylphenoxy group, making it less complex.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-fluoro-2,6-dimethylphenoxy group.
Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it structurally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Biological Activity
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16BrF O3
- Molecular Weight : 363.2 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
PC-3 (Prostate) | 10 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential for treating inflammatory diseases.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-α | 70 | 20 |
IL-6 | 65 | 20 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that it may act as an inhibitor of key signaling pathways involved in cancer progression and inflammation, such as:
- NF-kB Pathway : Suppresses NF-kB activation, leading to decreased expression of inflammatory genes.
- MAPK Pathway : Modulates MAPK signaling, which is crucial for cell proliferation and survival.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound led to reduced swelling and inflammation markers compared to control groups.
Properties
Molecular Formula |
C16H14BrFO3 |
---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
methyl 3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-9-6-12(18)7-10(2)15(9)21-14-5-4-11(8-13(14)17)16(19)20-3/h4-8H,1-3H3 |
InChI Key |
QKJRISBZBONTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)OC)Br)C)F |
Origin of Product |
United States |
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